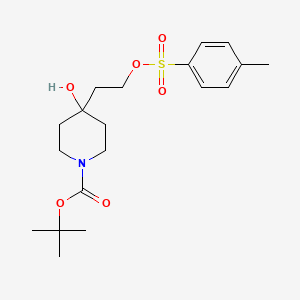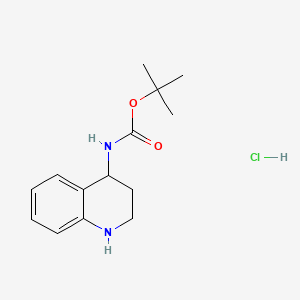
tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride is a chemical compound with the molecular formula C14H21O2N2Cl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1,2,3,4-tetrahydroquinoline. The reaction is usually carried out in the presence of a suitable solvent and a catalyst under controlled temperature and pressure conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis .
Applications De Recherche Scientifique
tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(1,2,3,4-tetrahydroquinolin-3-yl)carbamate
- tert-Butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate
- tert-Butyl N-(1,2,3,4-tetrahydroquinolin-6-yl)carbamate
Uniqueness
tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H21ClN2O2 |
|---|---|
Poids moléculaire |
284.78 g/mol |
Nom IUPAC |
tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(2,3)18-13(17)16-12-8-9-15-11-7-5-4-6-10(11)12;/h4-7,12,15H,8-9H2,1-3H3,(H,16,17);1H |
Clé InChI |
SURVRXJNIUWTFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCNC2=CC=CC=C12.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


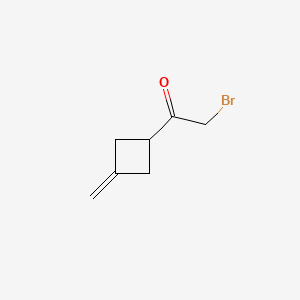
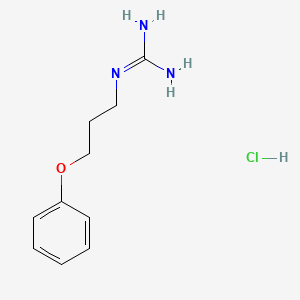

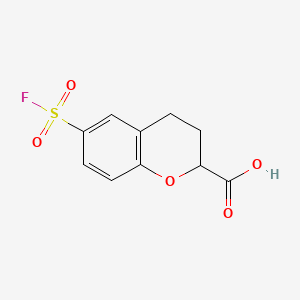

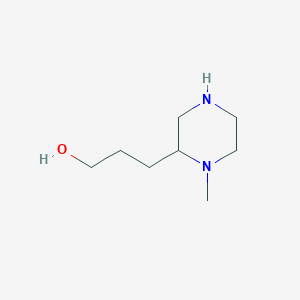

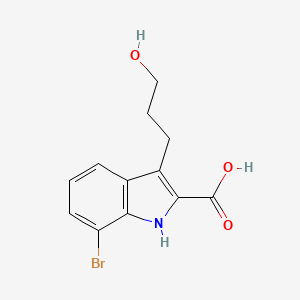


![Methyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B15299304.png)
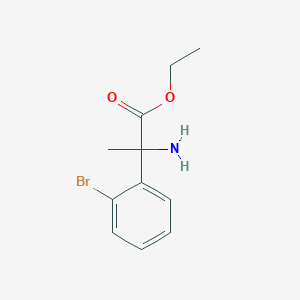
![2-((5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B15299316.png)
